molecular formula C11H15N3O B1376772 1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one CAS No. 1495679-23-6

1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one

Cat. No.: B1376772
CAS No.: 1495679-23-6
M. Wt: 205.26 g/mol
InChI Key: PMCPAVYDLLPCEE-UHFFFAOYSA-N
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Description

Fourier Transform Infrared Spectroscopy Analysis

While specific Fourier Transform Infrared spectroscopy data for this compound were not directly available in the search results, the expected vibrational modes can be predicted based on the functional groups present in the molecule. The imidazolidin-2-one carbonyl group would be expected to exhibit a characteristic stretching vibration in the region of 1650-1680 wave numbers per centimeter, representing the amide carbonyl functionality. The primary amine group should display both symmetric and antisymmetric nitrogen-hydrogen stretching vibrations typically observed around 3300-3500 wave numbers per centimeter.

The aromatic carbon-hydrogen stretching vibrations would appear in the region above 3000 wave numbers per centimeter, while aliphatic carbon-hydrogen stretches would occur below this frequency. The aromatic carbon-carbon stretching modes would be expected in the fingerprint region between 1400-1600 wave numbers per centimeter, providing distinctive patterns for structural confirmation.

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance spectroscopic characterization of this compound would provide detailed information about the molecular structure and environment of individual nuclei. Proton nuclear magnetic resonance spectroscopy would reveal distinct signals for the aromatic protons of the benzene ring, the methylene protons of the imidazolidinone ring, the methyl and methine protons of the aminoethyl substituent, and the exchangeable protons of the amine and amide functionalities.

The aromatic region would typically display multiplet patterns between 7.0-8.0 parts per million, with the meta-substituted benzene ring showing characteristic coupling patterns. The imidazolidinone ring protons would appear as triplets or multiplets in the aliphatic region around 3.0-4.0 parts per million, while the aminoethyl protons would contribute signals around 1.0-1.5 parts per million for the methyl group and 4.0-5.0 parts per million for the methine proton.

Mass Spectrometry Characterization

Mass spectrometry analysis provides crucial molecular weight confirmation and fragmentation pattern information for structural elucidation. The molecular ion peak would appear at mass-to-charge ratio 205, corresponding to the molecular weight of this compound. Collision cross section measurements have been predicted for various ionization modes, with the protonated molecular ion showing a collision cross section of 146.8 square angstroms, the sodium adduct exhibiting 153.1 square angstroms, and the ammonium adduct displaying 163.5 square angstroms.

The fragmentation pattern would likely involve initial loss of the aminoethyl side chain, followed by breakdown of the imidazolidinone ring system. Common fragment ions might include those arising from benzylic cleavage, amine elimination, and ring opening processes. The base peak and fragmentation intensity patterns would provide fingerprint information for compound identification and purity assessment.

X-ray Crystallography and Solid-State Conformational Studies

The crystallographic analysis of this compound would provide definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. While specific crystallographic data were not available in the search results, the molecular geometry would be expected to show a planar aromatic ring system with the imidazolidinone ring adopting a slightly puckered conformation due to the sp3 hybridization of the ring carbon atoms.

The crystal packing would likely be influenced by hydrogen bonding interactions involving the carbonyl oxygen, the secondary amine nitrogen of the imidazolidinone ring, and the primary amine group of the aminoethyl substituent. These intermolecular interactions would contribute to the stability of the crystal lattice and potentially influence the compound's physical properties such as melting point and solubility characteristics.

The conformational analysis would reveal the preferred spatial arrangement of the substituents, particularly the orientation of the aminoethyl side chain relative to the aromatic ring and the imidazolidinone moiety. Torsional angles and dihedral measurements would quantify the molecular flexibility and identify any intramolecular interactions that stabilize particular conformations.

Computational Modeling of Electronic and Geometric Properties

Computational chemistry approaches provide valuable insights into the electronic structure and molecular properties of this compound that complement experimental observations. Density functional theory calculations would predict optimized molecular geometries, vibrational frequencies, and electronic properties including frontier molecular orbital energies and electrostatic potential distributions.

The predicted physical properties available from computational sources include a boiling point estimation that, while not specifically reported for this compound, can be extrapolated from similar structures. Related imidazolidinone derivatives show boiling points in the range of 350-400 degrees Celsius at standard atmospheric pressure, suggesting that this compound would exhibit similar thermal stability.

Quantum mechanical calculations would also provide information about the compound's reactivity patterns, including nucleophilic and electrophilic attack sites, as well as potential reaction pathways. The electronic distribution would be influenced by the electron-donating effects of the amino group and the electron-withdrawing nature of the carbonyl functionality, creating a polarized molecular system with distinct regions of varying electron density.

The computational modeling would extend to prediction of spectroscopic properties, including nuclear magnetic resonance chemical shifts, infrared vibrational frequencies, and ultraviolet-visible absorption spectra. These theoretical predictions serve as valuable guides for experimental interpretation and can help identify subtle structural features that might not be immediately apparent from experimental data alone.

Properties

IUPAC Name

1-[3-(1-aminoethyl)phenyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-8(12)9-3-2-4-10(7-9)14-6-5-13-11(14)15/h2-4,7-8H,5-6,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCPAVYDLLPCEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N2CCNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1495679-23-6
Record name 1-[3-(1-aminoethyl)phenyl]imidazolidin-2-one
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Preparation Methods

Cyclization of Aminoaryl Precursors with Carbonyl Compounds

A common approach to synthesize imidazolidin-2-one derivatives involves the cyclization of appropriate amino-substituted aromatic precursors with carbonyl compounds under controlled conditions. Specifically, the reaction of 3-(1-aminoethyl)phenylamine with carbonyl reagents under acidic or basic catalysis leads to the formation of the imidazolidin-2-one ring. This method requires precise temperature control and catalysts to optimize yield and purity. Industrial scale-up often employs continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure product quality.

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

An innovative organocatalytic method reported involves the intramolecular hydroamidation of propargylic ureas to form imidazolidin-2-ones. Using a strong base catalyst such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine), the reaction proceeds rapidly at room temperature with high yields. In this approach, propargylic amines react with phenyl isocyanates to form propargylic ureas, which then cyclize under base catalysis to yield the imidazolidin-2-one core. This method is notable for its mild conditions, short reaction times (often within 1 hour), and high selectivity.

Reaction Conditions and Catalysts

Method Key Reagents Catalyst/Conditions Yield Range (%) Notes
Cyclization of aminoaryl + carbonyl 3-(1-aminoethyl)phenylamine + carbonyl compound Acidic or basic catalyst, controlled temperature Variable (typically high) Industrial scale uses continuous flow reactors and chromatography for purification
Base-catalyzed hydroamidation Propargylic amine + phenyl isocyanate BEMP (5 mol%), room temp, ~1 h Up to quantitative (100%) Mild, rapid, and selective; organocatalytic
Eschenmoser coupling (related) 3-bromooxindoles + thioacetamides DMF solvent, room temp, overnight 70–97 Modular, scalable, high yields; inspires related syntheses

Detailed Research Findings

  • Cyclization Approach : The formation of the imidazolidin-2-one ring by cyclization of aminoaryl precursors is well-established. The reaction typically involves nucleophilic attack of the amino group on a carbonyl carbon, followed by ring closure. Control of pH and temperature is critical to avoid side reactions and maximize yield. Industrial methods optimize these parameters and incorporate continuous flow reactors for better heat and mass transfer, enabling scale-up without loss of purity.

  • Base-Catalyzed Hydroamidation : Computational studies have elucidated the mechanism, showing that the base abstracts the most acidic proton from the urea intermediate, facilitating intramolecular cyclization. The reaction's energetics correlate well with the base strength, with BEMP providing optimal results. The method allows for rapid synthesis of imidazolidin-2-ones, including variants with different substituents, under mild conditions without requiring harsh reagents or high temperatures.

  • Eschenmoser Coupling : Although focused on oxindole derivatives, this coupling reaction demonstrates the utility of thioamide chemistry in constructing amino-substituted heterocycles. The high yields and mild conditions suggest potential adaptation for synthesizing imidazolidin-2-one analogues by selecting appropriate precursors. The method avoids complex protection/deprotection steps, enhancing overall synthetic efficiency.

Summary Table of Preparation Methods

Preparation Method Starting Materials Catalysts/Conditions Advantages Limitations
Cyclization of aminoaryl + carbonyl 3-(1-aminoethyl)phenylamine + carbonyl Acid/base catalyst, controlled temp Established, scalable Requires optimization for purity
Base-catalyzed intramolecular hydroamidation Propargylic amine + phenyl isocyanate BEMP catalyst, room temp, 1 h Mild, fast, high yield Requires propargylic urea precursor
Eschenmoser coupling (analogous method) 3-bromooxindoles + thioacetamides DMF solvent, room temp, overnight High yield, modular, scalable Specific to oxindole framework

Chemical Reactions Analysis

Types of Reactions

1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The imidazolidinone ring can be reduced to form imidazolidine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of imidazolidine derivatives.

    Substitution: Formation of brominated or nitrated phenyl derivatives.

Scientific Research Applications

1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the imidazolidinone ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

Positional Isomers
  • 1-(4-(1-Aminoethyl)phenyl)imidazolidin-2-one (CAS 1419101-27-1) Structural Difference: The aminoethyl group is at the 4-position of the phenyl ring instead of the 3-position. Implications: Positional isomerism may alter steric interactions and binding affinity in biological targets. This compound was discontinued, possibly due to inferior pharmacokinetics or toxicity .
Substituted Benzyl Derivatives
  • Compound 4 (1-(2-chlorobenzyl)-3-(6-chloroisoquinolin-4-yl)imidazolidin-2-one) Substituents: 2-Chlorobenzyl and 6-chloroisoquinolinyl groups. Molecular Weight: 372.07 g/mol (calculated). Activity: Demonstrates inhibitory activity against SARS-CoV-2 main protease (Mpro), highlighting the role of halogenated aromatic groups in antiviral design .
  • 1-(3,5-Dimethylbenzyl)-3-(4-methoxyphenyl)imidazolidin-2-one

    • Substituents : 3,5-Dimethylbenzyl and 4-methoxyphenyl.
    • Molecular Weight : 310.39 g/mol.
    • Properties : Electron-donating methoxy groups may enhance solubility compared to halogenated analogs .
Isoquinoline Derivatives
  • 7a (1-(Isoquinolin-3-yl)-3-(4-methoxyphenyl)imidazolidin-2-one) Synthesis: 67% yield via coupling reactions. Melting Point: 212–213°C. Applications: Fluorescent properties suggest utility in optical materials or bioimaging .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound C11H13N3O 203.24 Not reported 3-(1-Aminoethyl)phenyl
1-(4-(1-Aminoethyl)phenyl)imidazolidin-2-one C11H13N3O 203.24 Not reported 4-(1-Aminoethyl)phenyl
Compound 4 C19H14Cl2N2O 372.07 Not reported 2-Chlorobenzyl, 6-chloroisoquinolinyl
7a C19H17N3O2 327.36 212–213 Isoquinolin-3-yl, 4-methoxyphenyl

Key Observations :

  • Methoxy groups (e.g., 7a) improve solubility but reduce metabolic stability.

Biological Activity

1-[3-(1-Aminoethyl)phenyl]imidazolidin-2-one is a compound that has attracted significant attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological mechanisms, therapeutic applications, and comparative analyses with similar compounds, supported by case studies and research findings.

The primary mechanism of action for this compound involves the inhibition of phosphodiesterase type 4 (PDE4). This enzyme is crucial for the hydrolysis of cyclic adenosine monophosphate (cAMP), a secondary messenger that regulates various cellular processes, including inflammation and immune responses. By inhibiting PDE4, the compound increases intracellular cAMP levels, which can lead to anti-inflammatory effects and modulation of immune responses.

Biological Activity

Therapeutic Applications

  • Anti-inflammatory Effects : The inhibition of PDE4 results in decreased production of pro-inflammatory cytokines, making this compound a potential candidate for treating inflammatory diseases.
  • Anticancer Properties : In vitro studies have shown that derivatives of imidazolidin-2-one exhibit significant antiproliferative activity against various cancer cell lines. The most potent derivatives have displayed IC50 values in the low micromolar range, indicating their promise as anticancer agents .
  • Antimicrobial Activity : Preliminary studies suggest that this compound may also possess antimicrobial properties, although further research is needed to elucidate its efficacy against specific pathogens.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
This compoundImidazolidinone corePDE4 inhibition, anti-inflammatory effects
1-(2-Hydroxyethyl)imidazolidin-2-oneHydroxyethyl substitutionDifferent therapeutic applications
1-[4-(1-Aminoethyl)phenyl]imidazolidin-2-oneSimilar imidazolidinone corePotentially different PDE inhibition profile

The unique substitution pattern on the phenyl ring and the imidazolidinone core contributes to its selective inhibition of PDE4, making it a valuable candidate for further pharmacological studies.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on PDE Inhibition : A study demonstrated that this compound effectively inhibits PDE4 in human bronchial epithelial cells, leading to increased cAMP levels and reduced pro-inflammatory cytokine production.
  • Antiproliferative Effects : Research involving various cancer cell lines indicated that derivatives of imidazolidin-2-one exhibited significant antiproliferative activity. The most potent derivatives showed IC50 values ranging from 0.066 to 6 µM, indicating their potential as anticancer agents .
  • Cell Cycle Arrest : Some studies have shown that certain derivatives can arrest cell cycle progression in the G2/M phase, disrupting microtubule dynamics and affecting cytoskeletal integrity .

Q & A

Q. Advanced Research Focus

  • Enzyme Inhibition Assays : For SARS-CoV-2 Mpro inhibition, use fluorescence-based enzymatic assays with IC50 determination, complemented by molecular docking to identify binding interactions .
  • In Vivo Models : For antiparasitic activity (e.g., schistosomiasis), administer the compound in infected murine models and assess parasite burden reduction via histopathology and egg count analysis .
  • Cellular Proliferation Studies : Employ MTT assays on cancer cell lines (e.g., H2228) to measure cytotoxicity and validate mechanisms via Western blotting for pathway markers (e.g., EML4-ALK fusion protein inhibition) .

What computational strategies are effective in designing derivatives of this compound with enhanced potency?

Q. Advanced Research Focus

  • Deep Reinforcement Learning (DRL) : Train models on existing inhibitor datasets to predict novel substitutions at the phenyl or imidazolidinone moieties that improve binding affinity to targets like SARS-CoV-2 Mpro .
  • Molecular Dynamics (MD) Simulations : Analyze conformational stability of the aminoethyl side chain in solvent environments to optimize pharmacokinetic properties .
  • Quantum Mechanical (QM) Calculations : Assess electronic effects of substituents (e.g., fluorine or chloro groups) on reactivity and metabolic stability .

How should researchers address contradictions in synthetic yield or biological activity data across studies?

Q. Advanced Research Focus

  • Methodological Divergence Analysis : Compare reaction conditions (e.g., catalytic systems in vs. 5) to identify critical variables affecting yield. For example, Blass et al. (2006) observed divergent outcomes in imidazolidinone synthesis due to solvent polarity and base strength .
  • Bioactivity Reprodubility Checks : Replicate assays under standardized conditions (e.g., fixed cell lines, enzyme concentrations) and validate via orthogonal methods (e.g., SPR vs. fluorescence assays).
  • Meta-Analysis of SAR Data : Pool structure-activity relationship (SAR) data from analogs (e.g., and ) to distinguish scaffold-specific trends from experimental artifacts.

What strategies mitigate byproduct formation during the synthesis of this compound?

Q. Advanced Research Focus

  • Protection-Deprotection Schemes : Temporarily protect the amino group with tert-butoxycarbonyl (Boc) to prevent undesired nucleophilic side reactions .
  • Chromatographic Optimization : Use gradient elution in silica gel chromatography to separate polar byproducts, as demonstrated in for isolating >95% pure imide compounds .
  • In Situ Monitoring : Employ real-time techniques like FT-IR or reaction calorimetry to detect intermediate species and adjust reaction parameters dynamically.

How does the electronic configuration of substituents on the phenyl ring influence the compound's reactivity?

Q. Advanced Research Focus

  • Hammett Analysis : Correlate substituent σ values (electron-withdrawing/donating effects) with reaction rates in nucleophilic substitution or cyclization steps. For example, electron-deficient aryl groups may accelerate ring closure in imidazolidinone formation .
  • DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic or nucleophilic attack, particularly for fluorinated or chlorinated derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.